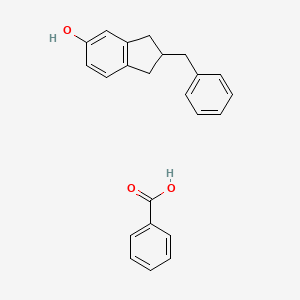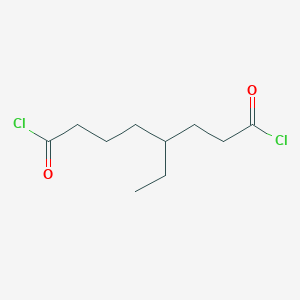
Ethyloctanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyloctanedioyl dichloride is a chemical compound with the molecular formula C10H16Cl2O2. It is a diacid chloride derivative of ethyloctanedioic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyloctanedioyl dichloride can be synthesized through the reaction of ethyloctanedioic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chlorides. The general reaction is as follows:
C10H18O4+2SOCl2→C10H16Cl2O2+2SO2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The process is carried out in a controlled environment to ensure safety and efficiency. The by-products, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically captured and neutralized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyloctanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form ethyloctanedioic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions, the compound is reacted with alcohols or amines under mild conditions, often with a base to neutralize the HCl formed.
Water: Hydrolysis is typically carried out in aqueous conditions, sometimes with a catalyst to speed up the reaction.
Reducing Agents: Reduction reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Esters and Amides: Formed from reactions with alcohols and amines.
Ethyloctanedioic Acid: Formed from hydrolysis.
Diols: Formed from reduction reactions.
Applications De Recherche Scientifique
Ethyloctanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of ethyloctanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic acyl substitution and hydrolysis.
Comparaison Avec Des Composés Similaires
Ethylenedichloride (1,2-Dichloroethane): A chlorinated hydrocarbon used in the production of vinyl chloride.
Phthaloyl Chloride: Used in the synthesis of phthalic acid derivatives.
Adipoyl Chloride: Utilized in the production of nylon and other polymers.
Uniqueness: Ethyloctanedioyl dichloride is unique due to its specific structure and reactivity, which allows for the formation of a wide range of derivatives. Its longer carbon chain compared to other diacid chlorides provides distinct properties and applications in various fields.
Propriétés
Numéro CAS |
68171-36-8 |
|---|---|
Formule moléculaire |
C10H16Cl2O2 |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
4-ethyloctanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-2-8(6-7-10(12)14)4-3-5-9(11)13/h8H,2-7H2,1H3 |
Clé InChI |
XOFROKYLSKPSOE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCC(=O)Cl)CCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



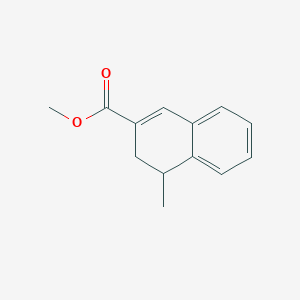

![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



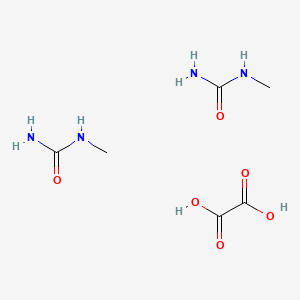
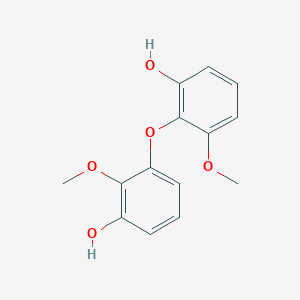
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
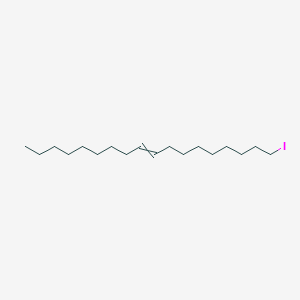
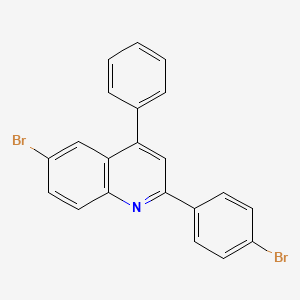
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
